4-Bromo-2-chloro-6-fluoroanisole
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest due to their utility in various chemical reactions and as intermediates in the production of pharmaceuticals and other materials. For instance, the synthesis of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes has been achieved and these compounds were copolymerized with hexafluoropropene oxide derived acid fluorides . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was described using halogen dance reactions, showcasing the versatility of halogenated compounds in creating complex structures . Moreover, 4-bromo-3-methylanisole, a related compound, was synthesized through a continuous homogeneous bromination technology in a modular microreaction system, highlighting advancements in synthesis techniques .
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is crucial for their reactivity and physical properties. The crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined, revealing intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions . These structural features are important for understanding the behavior of similar compounds like 4-bromo-2-chloro-6-fluoroanisole.
Chemical Reactions Analysis
Halogenated aromatics participate in various chemical reactions due to the reactivity of halogen atoms. For example, the bromo-substituted perfluoroalkylether nitrile was coupled under ultraviolet irradiation without side reactions . The synthesis of 4-bromo-2-fluorobiphenyl through diazotization and coupling reaction further exemplifies the reactivity of bromine in such compounds . Additionally, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps including nitration, chlorination, and condensation, demonstrating the complex reactions these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatics are influenced by the presence and position of halogen atoms. The synthesis and structural analysis of these compounds provide insights into their stability, reactivity, and potential applications. For instance, the crystal structure analysis provides information on the solid-state properties, which can be correlated with their reactivity and potential use in various applications . The continuous synthesis approach for 4-bromo-3-methylanisole suggests improved selectivity and control over the physical properties of the product .
Scientific Research Applications
Application 1: Synthesis of Fluorinated Building Blocks
- Summary of Application: 4-Bromo-2-fluoroanisole has been used in the synthesis of fluorinated building blocks .
Application 2: Production of Various Drugs
- Summary of Application: 4-Bromo-2-chloro-6-fluoroanisole is used in the production of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral drugs .
Application 3: Synthesis of 1,4- bis [ (3′-fluoro-4′- n alkoxyphenyl)ethynyl]benzenes
- Summary of Application: 4-Bromo-2-fluoroanisole has been used in the synthesis of 1,4- bis [ (3′-fluoro-4′- n alkoxyphenyl)ethynyl]benzenes .
Application 4: Synthesis of 7-fluoro-6-methoxy-1-methyl-2-naphthaldehyde
- Summary of Application: 4-Bromo-2-fluoroanisole has been used in the synthesis of 7-fluoro-6-methoxy-1-methyl-2-naphthaldehyde .
Application 5: Synthesis of 1,4- bis [ (3′-fluoro-4′- n alkoxyphenyl)ethynyl]benzenes
- Summary of Application: 4-Bromo-2-fluoroanisole has been used in the synthesis of 1,4- bis [ (3′-fluoro-4′- n alkoxyphenyl)ethynyl]benzenes .
Application 6: Synthesis of 7-fluoro-6-methoxy-1-methyl-2-naphthaldehyde
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWHDHGNXXVBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378315 | |
Record name | 4-Bromo-2-chloro-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-fluoroanisole | |
CAS RN |
261762-34-9 | |
Record name | 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261762-34-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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